molecular formula C11H14N2 B2728766 1-Methyl-2-(methylethyl)benzimidazole CAS No. 52460-28-3

1-Methyl-2-(methylethyl)benzimidazole

Cat. No. B2728766
CAS RN: 52460-28-3
M. Wt: 174.247
InChI Key: INVBVHACQOSOHS-UHFFFAOYSA-N
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Description

“1-Methyl-2-(methylethyl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A green approach for the synthesis of 1-methyl-2-(alkylthio)-1H-benzimidazoles under different conditions has been developed from N-methyl-2-mercaptobenzimidazole by reaction with an alkylating agent .


Molecular Structure Analysis

The molecular structure of “1-Methyl-2-(methylethyl)benzimidazole” is based on structures generated from information available in ECHA’s databases . The molecular formula is C10H12N2 .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C .

Mechanism of Action

Benzimidazole derivatives have diverse anticancer activities. This review provides a correlation between the various mechanisms of action of benzimidazoles as anticancer and the substitution pattern around the nucleus .

Safety and Hazards

Benzimidazole has several hazard statements including H302, H315, H319, H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . There are recent advances in the use of benzimidazoles as corrosion inhibitors . Future research in the field of benzimidazole compounds will focus on their role as corrosion inhibitors, the structure of the compounds, electrochemical studies, the experimental conditions, the proposed mechanisms as well as the quantum theoretical studies that predict the structure of the compounds with inhibition properties .

properties

IUPAC Name

1-methyl-2-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(2)11-12-9-6-4-5-7-10(9)13(11)3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVBVHACQOSOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(methylethyl)benzimidazole

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